2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde
Description
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is a substituted benzaldehyde derivative featuring a chloromethyl group (-CH₂Cl) at the 2-position and methoxy (-OCH₃) groups at the 4- and 6-positions. Its molecular formula is C₁₀H₁₁ClO₃, with an estimated molecular weight of 214.65 g/mol (calculated by modifying the hydroxy analog’s formula, C₉H₁₀O₄, ). This compound is structurally tailored for applications in organic synthesis, where the chloromethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
2-(chloromethyl)-4,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-3-7(5-11)9(6-12)10(4-8)14-2/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVSEGISKNEBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435322 | |
| Record name | 2-(chloromethyl)-4,6-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166322-67-4 | |
| Record name | 2-(chloromethyl)-4,6-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde exerts its effects depends on the specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs to highlight substituent effects on physical properties, reactivity, and safety.
Structural Analogs
- 4,6-Dimethoxy-2-hydroxybenzaldehyde (CAS 708-76-9) : Features a hydroxyl (-OH) group instead of chloromethyl at position 2. Molecular formula: C₉H₁₀O₄ , MW 182.17 g/mol .
- Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde, CAS 134-96-3) : A positional isomer with methoxy groups at 3 and 5 and a hydroxyl group at 4. Molecular formula: C₉H₁₀O₄ , MW 182.17 g/mol .
- 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5) : A brominated analog with a bromomethyl (-CH₂Br) group at position 4. Molecular formula: C₈H₇BrO , MW 199.05 g/mol .
Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|---|---|
| 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde | N/A | C₁₀H₁₁ClO₃ | ~214.65 (estimated) | N/A | Likely lipophilic | 2-Chloromethyl, 4,6-Dimethoxy |
| 4,6-Dimethoxy-2-hydroxybenzaldehyde | 708-76-9 | C₉H₁₀O₄ | 182.17 | 70 | Soluble in ethanol | 2-Hydroxy, 4,6-Dimethoxy |
| Syringaldehyde | 134-96-3 | C₉H₁₀O₄ | 182.17 | 113 | Slight H₂O solubility | 4-Hydroxy, 3,5-Dimethoxy |
| 4-(Bromomethyl)benzaldehyde | 51359-78-5 | C₈H₇BrO | 199.05 | N/A | Reacts with water | 4-Bromomethyl |
Key Observations :
- Melting Points : The hydroxyl analog (70°C) and Syringaldehyde (113°C) exhibit higher melting points than estimated for the chloromethyl compound, likely due to hydrogen bonding .
- Solubility : The chloromethyl derivative is expected to be more lipophilic than its hydroxy counterpart, favoring organic solvents. Bromomethyl analogs show reactivity with water .
Crystallography and Hydrogen Bonding
Biological Activity
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H11ClO3. The presence of methoxy groups at the 4 and 6 positions enhances its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related dimethoxybenzaldehyde derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | TBD |
| Veratraldehyde (related compound) | A. albopictus | >95% repellency at specific concentrations |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain types of cancer cells through the activation of caspase pathways.
Case Study:
In a study evaluating the effects of similar compounds on human cancer cell lines, it was found that exposure to these compounds resulted in significant cell death at concentrations above 50 µM after 24 hours of treatment .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the chloromethyl group may facilitate nucleophilic attack on cellular targets, leading to disruption of essential cellular processes.
Enzyme Interaction
Similar compounds have been shown to interact with enzymes involved in metabolic pathways. For instance, studies have indicated inhibition of cytochrome P450 enzymes by dimethoxybenzaldehyde derivatives, which could lead to altered drug metabolism and increased efficacy or toxicity of co-administered drugs .
Research Findings and Applications
Recent research highlights the potential applications of this compound in drug development:
- Anticancer Agents: Its ability to induce apoptosis suggests potential as an anticancer agent.
- Antimicrobial Agents: Its structural similarity to known antimicrobial agents indicates possible use in treating infections.
- Synthetic Intermediates: It serves as a valuable intermediate in the synthesis of more complex organic molecules for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
